Lutetium sulfate
Overview
Description
Lutetium sulfate is a chemical compound composed of lutetium, a rare earth element, and sulfate ions. It is typically found in the form of lutetium(III) sulfate, which is a white crystalline solid. Lutetium itself is a silvery-white metal and is the last element in the lanthanide series. It is known for its high density and high melting point. This compound is used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Lutetium sulfate, like other lutetium compounds, primarily targets somatostatin receptors (SSTRs), specifically the SSTR subtype 2 . These receptors are overexpressed in certain types of tumors, such as gastroenteropancreatic neuroendocrine tumors (GEP-NETs) . The high affinity of lutetium compounds for SSTR subtype 2 allows them to deliver radiation specifically to SSTR-expressing cells, including tumor cells .
Mode of Action
This compound interacts with its targets through a process known as radioligand therapy . The lutetium component of the compound is radioactive, and when the compound binds to the SSTRs on the surface of cells, it delivers beta minus (β-) radiation . This radiation damages the SSTR-positive cells and neighboring cells . The compound is designed to find cells with SSTRs, bind to the SSTRs located on the outside of the cells, and then enter the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the binding of the compound to SSTRs and the subsequent delivery of radiation to these cells . This process leads to the damage and potential death of the SSTR-positive cells . The specific downstream effects of this process can vary depending on the type of cell and the extent of the radiation damage.
Pharmacokinetics
The pharmacokinetics of lutetium compounds like this compound involve several key stages. After administration, the compound circulates in the body and binds to SSTR-positive cells . The compound is then internalized by the cells, delivering radiation and causing cell damage . The elimination route of lutetium compounds is primarily renal . .
Result of Action
The primary result of the action of this compound is the damage and potential death of SSTR-positive cells . This includes tumor cells in conditions like GEP-NETs, where SSTRs are overexpressed . By selectively targeting these cells, this compound can help to reduce the size of tumors and slow the progression of diseases like GEP-NETs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in the body can affect the compound’s ability to bind to SSTRs . Additionally, the compound’s efficacy and stability can be affected by factors such as pH and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lutetium sulfate can be synthesized by reacting lutetium oxide with sulfuric acid. The reaction typically involves dissolving lutetium oxide in dilute sulfuric acid, followed by crystallization to obtain this compound. The reaction can be represented as follows:
Lu2O3+3H2SO4→2Lu(SO4)3+3H2O
Industrial Production Methods: In industrial settings, this compound is produced by extracting lutetium from minerals such as monazite and xenotime. The extraction process involves several steps, including crushing the minerals, leaching with acids, and separating lutetium from other rare earth elements through solvent extraction and ion exchange techniques. The purified lutetium is then reacted with sulfuric acid to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Lutetium sulfate primarily undergoes reactions typical of lanthanide sulfates. These include:
Hydrolysis: this compound can hydrolyze in water to form lutetium hydroxide and sulfuric acid.
Complexation: It can form complexes with various ligands, such as EDTA and other chelating agents.
Reduction: this compound can be reduced to lutetium metal using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water at room temperature.
Complexation: Chelating agents like EDTA in aqueous solutions.
Reduction: Strong reducing agents like lithium aluminum hydride under inert atmosphere.
Major Products Formed:
Hydrolysis: Lutetium hydroxide and sulfuric acid.
Complexation: Lutetium-EDTA complexes.
Reduction: Lutetium metal.
Scientific Research Applications
Lutetium sulfate has several applications in scientific research and industry:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization, alkylation, and hydrogenation.
Biology: this compound is used in radiopharmaceuticals for targeted cancer therapy. Lutetium-177, a radioactive isotope, is used in peptide receptor radionuclide therapy (PRRT) for treating neuroendocrine tumors.
Medicine: this compound is used in the production of lutetium-based radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the production of phosphors for X-ray screens and LED lights, as well as in the petroleum industry for catalytic cracking.
Comparison with Similar Compounds
- Ytterbium sulfate
- Thulium sulfate
- Erbium sulfate
Lutetium sulfate’s unique properties and applications make it a valuable compound in various scientific and industrial fields. Its role in radiopharmaceuticals, in particular, highlights its importance in modern medicine and cancer treatment.
Properties
IUPAC Name |
lutetium(3+);trisulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENVQFRSQOLAE-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890754 | |
Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14986-89-1 | |
Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilutetium(3+) trisulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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